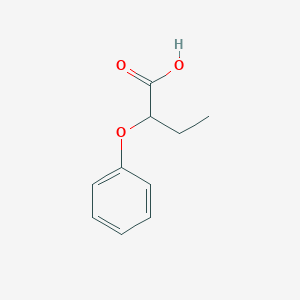

2-Phenoxybutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSPPYGAFOVROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871223 | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-14-4 | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybutanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and potential biological relevance of 2-Phenoxybutanoic acid. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Chemical Identity and Structure

This compound, also known as 2-phenoxybutyric acid, is an aromatic carboxylic acid. Its structure features a phenoxy group attached to the alpha-carbon of butanoic acid.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Phenoxybutyric acid, α-Phenoxybutyric acid[2][3] |

| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |

| Molecular Weight | 180.20 g/mol [1][2][3] |

| CAS Number | 13794-14-4[1][2][3] |

| InChI | InChI=1S/C10H12O3/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)[1][2][3] |

| InChIKey | TVSPPYGAFOVROT-UHFFFAOYSA-N[1][2][3] |

| Canonical SMILES | CCC(C(=O)O)OC1=CC=CC=C1 |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes computed and experimental data where available.

| Property | Value | Data Type | Source |

| XLogP3-AA | 2.4 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |

| Rotatable Bond Count | 4 | Computed | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | Computed | PubChem[1] |

| Kovats Retention Index | 1450 (Standard non-polar) | Experimental | NIST[1] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the structural confirmation and characterization of this compound.

-

Mass Spectrometry: Electron Ionization (EI) mass spectrometry data is available, providing information on the fragmentation pattern and molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra are available, which can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments are not detailed in the available literature, 13C NMR spectra have been referenced, which would be instrumental in confirming the carbon skeleton of the molecule.[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-phenoxyalkanoic acids is via a Williamson ether synthesis followed by ester hydrolysis. The following is a representative protocol adapted from procedures for analogous compounds.

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

-

To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF), add a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for approximately 15-30 minutes.

-

Add ethyl 2-bromobutanoate (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

After hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of approximately 2, which will precipitate the this compound product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Characterization Methods

-

Purity and Identity Confirmation: The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC). The identity can be confirmed by comparing the obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with expected values.

-

Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus to assess the purity of the crystalline product.

Biological Activity and Potential Signaling Pathway Involvement

While research on this compound itself is limited, derivatives of this scaffold have shown significant biological activity.

Endothelin Receptor Antagonism

A study on a series of phenoxybutanoic acid derivatives revealed their potential as potent endothelin (ET) receptor antagonists.[4] Specifically, certain derivatives demonstrated selective antagonism for the endothelin A (ETA) receptor with nanomolar IC50 values.[4]

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. Overactivation of the ET-1/ETA receptor pathway is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).

Derivatives of this compound have been shown to be effective in relieving hypoxia-induced pulmonary arterial hypertension in preclinical models, suggesting that this chemical scaffold may be a promising starting point for the development of novel therapeutics for cardiovascular diseases.[4]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard precautionary statements (P261, P264, P280, etc.) should be followed when handling this compound.[1]

Mandatory Visualizations

References

- 1. This compound | C10H12O3 | CID 57987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Phenoxybutyric acid [webbook.nist.gov]

- 3. 2-Phenoxybutyric acid [webbook.nist.gov]

- 4. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-phenoxybutanoic acid, a valuable building block in the development of various pharmaceutical agents. This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Core Synthesis Pathways

The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis . This robust reaction involves the formation of an ether linkage through the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, this typically involves the reaction of sodium phenoxide with a 2-halobutanoic acid derivative, followed by hydrolysis.

An alternative approach involves the direct coupling of a phenol with a 2-halobutanoic acid, though this often requires harsher conditions or specialized catalysts. For the purposes of this guide, we will focus on the more common and versatile two-step Williamson ether synthesis approach.

Pathway 1: Williamson Ether Synthesis via Ester Intermediate

This pathway is a two-step process:

-

Ether Formation: Reaction of sodium phenoxide with an ethyl 2-bromobutanoate to form ethyl 2-phenoxybutanoate.

-

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

This method is often preferred due to the ready availability of the starting materials and the generally high yields achieved.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway for this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield |

| 1. Ether Formation | Phenol, Ethyl 2-bromobutanoate | Sodium Hydroxide (NaOH) | Ethanol | 4-6 hours | Reflux | ~85-95% |

| 2. Hydrolysis | Ethyl 2-phenoxybutanoate | Sodium Hydroxide (NaOH) | Ethanol/Water | 2-4 hours | Reflux | >95% |

Detailed Experimental Protocols

Pathway 1: Williamson Ether Synthesis and Hydrolysis

Step 1: Synthesis of Ethyl 2-Phenoxybutanoate

This procedure details the formation of the ether linkage between phenol and ethyl 2-bromobutanoate.

Materials:

-

Phenol (1.0 eq)

-

Sodium Hydroxide (1.1 eq)

-

Ethyl 2-bromobutanoate (1.05 eq)

-

Anhydrous Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in anhydrous ethanol with stirring.

-

To this solution, add phenol and stir until a clear solution of sodium phenoxide is formed.

-

Slowly add ethyl 2-bromobutanoate to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the sodium bromide precipitate.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate. This crude product can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Phenoxybutanoate to this compound

This procedure describes the conversion of the intermediate ester to the final carboxylic acid.

Materials:

-

Crude Ethyl 2-phenoxybutanoate (from Step 1)

-

Sodium Hydroxide (2.0 eq)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the crude ethyl 2-phenoxybutanoate in a mixture of ethanol and water.

-

Add sodium hydroxide pellets to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of approximately 2. This will cause the this compound to precipitate as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any inorganic salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or toluene.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow Diagram

Caption: Laboratory Workflow for this compound Synthesis.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Phenoxybutanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenoxybutanoic acid. It includes tabulated summaries of quantitative data, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities associated with its derivatives. Visualizations of key workflows and a relevant signaling pathway are provided to support the understanding of its synthesis and potential therapeutic applications.

Compound Identification and Core Properties

This compound, also known as 2-phenoxybutyric acid, is an aromatic carboxylic acid. Its structure consists of a phenoxy group attached to a butanoic acid backbone at the alpha-carbon. This compound serves as a valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Phenoxybutyric acid | [1] |

| CAS Number | 13794-14-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Canonical SMILES | CCC(C(=O)O)OC1=CC=CC=C1 | [1] |

| InChIKey | TVSPPYGAFOVROT-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following table summarizes key experimental and computed data.

| Property | Value | Type | Source |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Water Solubility | log₁₀WS = -2.06 | Computed | |

| Octanol/Water Partition Coefficient (logP) | 2.4 | Computed | [1] |

| pKa | Data not available | - | - |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 3 | Computed | [2] |

| Topological Polar Surface Area | 46.5 Ų | Computed | [2][3] |

| Kovats Retention Index | 1450 (Standard non-polar column) | Experimental | [1] |

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation of this compound. Available data includes:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are available and provide information on the proton environment within the molecule.

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic absorptions for the carboxylic acid and ether functional groups.[1]

Experimental Protocols

Representative Synthesis of this compound

A common and effective method for synthesizing 2-phenoxyalkanoic acids is a two-step process involving a Williamson ether synthesis followed by alkaline hydrolysis of the resulting ester.[4][5]

Step 1: Williamson Ether Synthesis of Ethyl 2-Phenoxybutanoate

-

Preparation: To a round-bottom flask containing a suitable solvent (e.g., anhydrous acetone or DMF), add phenol (1.0 equivalent) and a base such as anhydrous potassium carbonate (1.5 equivalents).

-

Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

-

Addition of Alkyl Halide: Add ethyl 2-bromobutanoate (1.2 equivalents) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxybutanoate.

Step 2: Alkaline Hydrolysis to this compound

-

Hydrolysis Setup: In a round-bottom flask, dissolve the crude ethyl 2-phenoxybutanoate from the previous step in ethanol. Add an aqueous solution of sodium hydroxide (10%, 2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

-

Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. This will cause the this compound to precipitate.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow for Product Characterization

Following synthesis and purification, a standard workflow is employed to confirm the identity and purity of the final compound.

Biological Activity of Derivatives and Associated Signaling Pathways

While specific biological data for this compound is limited, its derivatives have been synthesized and investigated for therapeutic potential. Notably, a series of phenoxybutanoic acid derivatives have shown significant activity as antagonists of the endothelin (ET) receptor, with some exhibiting high selectivity for the ETₐ subtype.[6] These derivatives have demonstrated antihypertensive effects in preclinical models.[6]

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two G protein-coupled receptors: ETₐ and ETₑ.[7][8]

-

ETₐ Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to prolonged vasoconstriction.[9][10]

-

ETₑ Receptors: Found on endothelial cells, their activation can lead to vasodilation via nitric oxide release, and they also function as clearance receptors for circulating ET-1.[8]

Selective ETₐ antagonists, such as the derivatives of phenoxybutanoic acid, block the vasoconstrictive signaling pathway mediated by ET-1, making them promising candidates for treating conditions like pulmonary arterial hypertension.[6][8]

References

- 1. This compound | C10H12O3 | CID 57987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Phenoxybutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyalkanoic acid scaffold, a seemingly simple chemical motif, holds a rich history that has given rise to compounds with remarkably diverse biological activities. From its early beginnings in agriculture to its current exploration in therapeutic medicine, the journey of these molecules offers valuable insights into the process of drug discovery and development. This technical guide delves into the core of this history, with a particular focus on the emergence and evolution of phenoxybutanoic acid derivatives. We will explore their initial discovery, the key experiments that elucidated their potential, and the signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only historical context but also detailed experimental methodologies and structured data to inform future research and development endeavors.

A Herbicidal Heritage: The Genesis of Phenoxyalkanoic Acids

The story of phenoxybutanoic acid derivatives is intrinsically linked to the discovery of their shorter-chain cousins, the phenoxyacetic acids. The 1940s marked a pivotal moment in agricultural science with the independent and near-simultaneous discovery of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) by several groups in the United Kingdom and the United States, a process shrouded in wartime secrecy.[1][2][3] These compounds were found to be potent and selective herbicides, capable of killing broadleaf weeds without harming cereal crops.[1][4] This discovery revolutionized agriculture and marked the beginning of the era of synthetic herbicides.[3]

The mechanism of action of these early phenoxyacetic acids was found to be mimicry of the natural plant growth hormone auxin.[4][5] At high concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible plants, leading to their demise.[1] The initial synthesis of these compounds was relatively straightforward, often involving the reaction of a substituted phenol with a haloacetic acid in the presence of a base.[6]

This herbicidal background laid the crucial groundwork for the exploration of other phenoxyalkanoic acids, including those with longer alkyl chains like phenoxybutanoic acid. While the initial focus was on agricultural applications, the inherent bioactivity of this chemical class spurred investigations into their potential in other biological systems.

From Weeds to Wellness: The Therapeutic Emergence of Phenoxybutanoic Acid Derivatives

While the herbicidal properties of phenoxyacetic acids were being extensively explored, researchers began to investigate the effects of modifying the alkanoic acid chain length. This led to the synthesis and study of phenoxypropanoic and phenoxybutanoic acids. It was discovered that the biological activity of these compounds could be dramatically altered by these modifications, shifting their applications from agriculture to medicine.

A significant breakthrough in the therapeutic application of phenoxybutanoic acid derivatives came with the discovery of their potent activity as endothelin receptor antagonists.[7] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide implicated in various cardiovascular diseases, including pulmonary arterial hypertension.[4][8] The discovery that certain phenoxybutanoic acid derivatives could block the action of ET-1 opened up a new avenue for the development of antihypertensive agents.[7]

Simultaneously, research into structurally related phenoxyacetic acid derivatives uncovered their potential as selective inhibitors of cyclooxygenase-2 (COX-2).[9][10] The COX-2 enzyme is a key player in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[11][12]

These parallel discoveries highlighted the remarkable versatility of the phenoxyalkanoic acid scaffold and solidified its importance in modern drug discovery.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for the biological activity of representative phenoxybutanoic and phenoxyacetic acid derivatives as endothelin receptor antagonists and COX-2 inhibitors, respectively.

Table 1: Endothelin Receptor Antagonistic Activity of Phenoxybutanoic Acid Derivatives

| Compound | Target Receptor | IC50 (nM) | Reference Compound | IC50 (nM) |

| 6e | ETa | nanomolar | BQ123 | - |

| 6g | ETa | - | BQ123 | - |

Note: Specific IC50 value for 6e was described as "nanomolar" in the source material. Further details were not provided. The activity of 6g was noted as significant but a specific IC50 was not given.[7]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5d | - | 0.06 - 0.09 | - |

| 5e | - | 0.06 - 0.09 | - |

| 5f | - | 0.06 - 0.09 | - |

| 7b | - | 0.06 - 0.09 | - |

| 10c | - | 0.06 - 0.09 | - |

| 10d | - | 0.06 - 0.09 | - |

| 10e | - | 0.06 - 0.09 | - |

| 10f | - | 0.06 - 0.09 | - |

| Celecoxib (Reference) | - | 0.05 | - |

Note: The source material provided a range for the IC50 values of the most active compounds.[9][10]

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development and characterization of phenoxybutanoic and phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Derivatives for COX-2 Inhibition

This protocol describes a general method for the synthesis of phenoxyacetic acid hydrazone derivatives, as reported in the development of selective COX-2 inhibitors.[9]

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives

-

To a solution of the appropriate substituted phenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents).

-

Add ethyl bromoacetate (1 equivalent) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl phenoxyacetate derivative.

Step 2: Hydrolysis to Phenoxyacetic Acid

-

Dissolve the crude ethyl phenoxyacetate derivative in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the phenoxyacetic acid.

-

Filter the precipitate, wash with water, and dry to obtain the desired phenoxyacetic acid.

Step 3: Synthesis of Hydrazone Derivatives

-

To a solution of the phenoxyacetic acid (1 equivalent) in ethanol, add the desired hydrazide (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-8 hours.

-

Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the final hydrazone derivative.

-

Purify the product by recrystallization if necessary.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[9][13]

Materials:

-

COX-1 and COX-2 enzymes (human or ovine)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of the test compound or a vehicle control (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin at a high concentration).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Assay for Endothelin Receptor Antagonistic Activity

This protocol describes a functional assay to evaluate the antagonistic activity of compounds on endothelin-1 induced contraction of rat thoracic aortic rings.[7]

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Endothelin-1 (ET-1)

-

Test compounds

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize the rats and carefully dissect the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with the solution being changed every 15 minutes.

-

After equilibration, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue.

-

Wash the rings and allow them to return to the baseline tension.

-

Pre-incubate the aortic rings with various concentrations of the test compound or vehicle for a specific period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for ET-1 by adding it to the organ bath in a stepwise manner.

-

Record the contractile responses isometrically.

-

Analyze the data to determine the effect of the test compound on the ET-1-induced contraction. The antagonistic potency can be expressed as a pA2 value or as the concentration of the antagonist that causes a certain fold shift in the EC50 of ET-1.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxybutanoic and phenoxyacetic acid derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) exerts its effects by binding to two G protein-coupled receptors, ETA and ETB.[4] The binding of ET-1 to these receptors, primarily the ETA receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. Phenoxybutanoic acid-based antagonists block this interaction, leading to vasodilation.

COX-2 Inflammatory Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors, including certain phenoxyacetic acid derivatives, block this pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel phenoxyalkanoic acid derivatives.

Conclusion and Future Directions

The journey of phenoxybutanoic acid derivatives, from their conceptual roots in the herbicidal phenoxyacetic acids to their current status as promising therapeutic scaffolds, is a testament to the power of chemical modification and the serendipitous nature of drug discovery. The ability of this simple chemical backbone to yield compounds with such diverse and potent biological activities, including endothelin receptor antagonism and COX-2 inhibition, underscores its significance as a privileged structure in medicinal chemistry.

The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers working in this area. The signaling pathway diagrams offer a visual representation of the mechanisms through which these compounds exert their effects, providing a framework for further investigation and the design of new, more potent, and selective molecules.

Future research in this field is likely to focus on several key areas:

-

Expansion of Therapeutic Applications: The inherent versatility of the phenoxybutanoic acid scaffold suggests that its therapeutic potential may extend beyond cardiovascular and inflammatory diseases. Further screening and derivatization could uncover novel activities in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: While potent in vitro activity has been demonstrated, further optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles will be crucial for the successful clinical development of these compounds.

-

Elucidation of Novel Mechanisms of Action: As new derivatives are synthesized and tested, it is possible that they will be found to interact with novel biological targets, further expanding our understanding of the therapeutic potential of this chemical class.

References

- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 7. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenoxybutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Phenoxybutanoic acid (also known as 2-phenoxybutyric acid). This document is intended to be a core resource for the identification and characterization of this compound, presenting key data from mass spectrometry and infrared spectroscopy. Detailed experimental protocols for common spectroscopic techniques are also provided to support researchers in their analytical workflows.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST).[1] The key absorption bands are summarized in the table below. These bands are characteristic of the functional groups present in the molecule, including the carboxylic acid O-H and C=O stretches, the C-O ether linkage, and the aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3570 (broad) | O-H stretch (carboxylic acid) |

| ~3070 | C-H stretch (aromatic) |

| ~2980, ~2940 | C-H stretch (aliphatic) |

| ~1760 | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~1240 | C-O stretch (ether) |

| ~1170 | C-O stretch (carboxylic acid) |

| ~750, ~690 | C-H bend (aromatic) |

Note: The exact positions of IR peaks can vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The mass-to-charge ratios (m/z) of the most significant fragments are listed below. The molecular ion peak [M]⁺ is expected at m/z 180, corresponding to the molecular weight of the compound (C₁₀H₁₂O₃).

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 180 | Moderate | [M]⁺ |

| 107 | High | [C₇H₇O]⁺ |

| 94 | High | [C₆H₅OH]⁺• |

| 77 | High | [C₆H₅]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 43 | High | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Note: Relative intensities are approximate and can vary between different mass spectrometers.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

The number of scans should be sufficient to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required for ¹³C NMR to achieve adequate signal intensity.

-

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using Attenuated Total Reflectance (ATR):

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

For a solid, non-volatile compound, a common approach is direct infusion electrospray ionization or analysis via a solid probe with electron ionization:

-

Sample Preparation (Direct Infusion): Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1-10 µg/mL).

-

Instrumentation: Use a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, typically via a heated solid probe.

-

Bombard the sample with a beam of electrons (commonly at 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenoxybutanoic Acid and Its Derivatives

Disclaimer: Direct research on the mechanism of action of 2-phenoxybutanoic acid is limited. This guide provides an in-depth analysis of the primary mechanisms of action identified for its closely related derivatives, which are potent modulators of critical signaling pathways in cardiovascular and metabolic diseases. The information presented is intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Derivatives of this compound have been primarily characterized as potent antagonists of the endothelin receptors and as agonists of peroxisome proliferator-activated receptors (PPARs). These two distinct mechanisms highlight the therapeutic potential of this class of compounds in a range of pathologies.

Endothelin Receptor Antagonism

A significant body of research has focused on the synthesis and evaluation of phenoxybutanoic acid derivatives as antagonists of endothelin (ET) receptors, particularly the ET-A receptor subtype.[1] Endothelin-1 (ET-1) is a potent vasoconstrictor, and its overactivity is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH).[1][2][3] By blocking the binding of ET-1 to its receptors, these compounds can mitigate its pathological effects.

The endothelin signaling cascade is initiated by the binding of endothelin peptides to their G protein-coupled receptors (GPCRs), EDNRA and EDNRB.[4] Activation of EDNRA, in particular, leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in vasoconstriction, cell proliferation, and inflammation.[5][6][7] Phenoxybutanoic acid derivatives act by competitively inhibiting the binding of ET-1 to these receptors, thereby blocking the downstream signaling cascade.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Structurally related compounds, such as 2-aryloxy-3-phenyl-propanoic acids, have been identified as dual agonists for PPARα and PPARγ. PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism.[8] Agonism of PPARs is a key mechanism for treating metabolic disorders like dyslipidemia and type 2 diabetes.

PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR).[9] Upon ligand binding, this complex undergoes a conformational change and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins, leading to the transcription of genes involved in fatty acid uptake, oxidation, and adipogenesis.[10][11] For instance, PPARα activation primarily upregulates genes for fatty acid oxidation, while PPARγ activation promotes adipocyte differentiation and glucose uptake.[8][10]

Quantitative Data

The following table summarizes the quantitative data for the biological activity of representative derivatives.

| Compound ID | Target | Assay Type | Potency (IC50/EC50) | Selectivity | Reference |

| 6e | ET-A Receptor | Binding Affinity | Nanomolar IC50 | Selective for ET-A | [1] |

| 6g | Endothelin Receptors | Functional Antagonism | Significant Activity | - | [1] |

| 5c | PPARα / PPARδ | Dual Agonist | 8 nM / 5 nM (EC50) | >300-fold vs PPARγ | [12] |

| GW 7647 | PPARα | Agonist | 6 nM (EC50) | Selective for PPARα | [13] |

| Fenofibrate | PPARα | Agonist | 30 µM (EC50) | Selective for PPARα | [14] |

Experimental Protocols

Endothelin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the endothelin receptor.

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing endothelin receptors (e.g., rat aortic smooth muscle A10 cells).[15]

-

Assay Incubation: In a multi-well plate, the receptor preparation is incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled test compound (phenoxybutanoic acid derivative).[15][16][17]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[18]

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

PPAR Activation Luciferase Reporter Assay

This protocol outlines a cell-based assay to measure the activation of PPARs by a test compound.[19][20][21]

Methodology:

-

Cell Culture and Transfection: A suitable host cell line (e.g., HEK293 or COS-7) is co-transfected with an expression vector for the desired PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[20][22]

-

Compound Incubation: The transfected cells are incubated with various concentrations of the test compound.

-

Cell Lysis: After the incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.[19]

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the PPAR. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the luminescence against the compound concentration.[19][23]

References

- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 3. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 11. cusabio.com [cusabio.com]

- 12. Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. korambiotech.com [korambiotech.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Solubility and stability of 2-Phenoxybutanoic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Due to the limited availability of public data for this specific molecule, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar carboxylic acids. The guide includes illustrative data presented in structured tables and detailed workflows visualized with Graphviz diagrams to aid researchers in designing and executing their own studies. The primary stability concerns, including hydrolysis, thermal decomposition, and photodegradation, are addressed through forced degradation study protocols compliant with ICH guidelines.

Introduction

This compound (CAS No. 13794-14-4) is a carboxylic acid derivative with a phenoxy group at the alpha position.[1] Its structural features make it a valuable building block in organic synthesis. Understanding its solubility and stability is critical for its effective use in drug development, formulation, and manufacturing processes. Poor solubility can impact bioavailability, while instability can lead to degradation, affecting potency and safety. This guide provides the necessary theoretical and practical framework for a thorough evaluation of these key physicochemical properties.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is provided in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | TVSPPYGAFOVROT-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(C(=O)O)OC1=CC=CC=C1 | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following section details a protocol for determining the solubility of this compound in various solvents.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common solvents at ambient temperature. This data is for illustrative purposes to demonstrate how results should be presented.

| Solvent | Solubility Classification | Illustrative Solubility (g/L) at 25°C |

| Water | Sparingly soluble | ~ 0.5 |

| Ethanol | Soluble | > 30 |

| Methanol | Soluble | > 30 |

| Acetone | Very Soluble | > 100 |

| Dichloromethane | Very Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| n-Hexane | Insoluble | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with UV detector or other suitable quantitative method

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in g/L or mol/L.

Workflow for Equilibrium Solubility Determination

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[2][3][4]

The following table provides an example of how to present the results of a forced degradation study. The percentage of degradation is hypothetical.

| Stress Condition | Time | Illustrative % Degradation | Major Degradation Products |

| 0.1 M HCl (aq) | 24 h at 60°C | ~ 5% | Hydrolysis Product A |

| 0.1 M NaOH (aq) | 8 h at 60°C | ~ 15% | Hydrolysis Product B |

| 3% H₂O₂ (aq) | 24 h at RT | ~ 10% | Oxidative Product C |

| Thermal (Solid) | 48 h at 80°C | < 2% | None Detected |

| Photolytic (Solid) | ICH Q1B | ~ 8% | Photodegradant D |

Experimental Protocols for Forced Degradation

A general protocol for conducting forced degradation studies is outlined below. A validated stability-indicating HPLC method is required for the analysis of the stressed samples.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Water

-

Heating block or water bath

-

pH meter

-

HPLC system

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours.[5] Withdraw samples at appropriate time points, neutralize with NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 60-80°C for several hours. Withdraw samples at appropriate time points, neutralize with HCl, and dilute for HPLC analysis.

-

Neutral Hydrolysis: Dissolve a known amount of this compound in water and heat as described above.

References

Methodological & Application

Application Notes and Protocols: 2-Phenoxybutanoic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybutanoic acid is a member of the phenoxyalkanoic acid class of compounds, which are recognized as synthetic auxins.[1][2] These synthetic auxins mimic the physiological effects of the natural plant hormone indole-3-acetic acid (IAA).[2] The biological activity of phenoxyalkanoic acids is concentration-dependent. At high concentrations, they are effective as herbicides, particularly against broadleaf weeds, by inducing uncontrolled and unsustainable growth.[1][3] Conversely, at low concentrations, they can serve as plant growth regulators, promoting desirable physiological responses such as root initiation, fruit set, and overall growth enhancement.[4]

These application notes provide a comprehensive overview of the use of this compound as a plant growth regulator, including its mechanism of action, potential applications, and detailed experimental protocols. Due to the limited availability of public data on the specific use of this compound for growth promotion, the quantitative data and protocols presented herein are based on established principles for closely related synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Indole-3-butyric acid (IBA), and Naphthaleneacetic acid (NAA). Researchers should consider the provided concentration ranges as a starting point for optimization in their specific plant species and experimental conditions.

Mechanism of Action: Synthetic Auxin Mimicry

The primary mechanism of action of this compound as a plant growth regulator is through its function as a synthetic auxin. It mimics the action of endogenous IAA, a critical hormone that regulates various aspects of plant growth and development.[2]

At the molecular level, synthetic auxins like this compound bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their transcription. The resulting changes in gene expression lead to various physiological responses, such as cell elongation, division, and differentiation.[5][6]

Potential Applications

Based on the known effects of synthetic auxins, this compound can be investigated for the following applications in plant research and development:

-

Promotion of Adventitious Rooting: Stimulating root formation in stem and leaf cuttings is a common application of synthetic auxins.[7][8]

-

Enhancement of Fruit Set and Development: Application of auxins can promote fruit development and increase fruit size, particularly in species prone to poor fruit set.[9][10]

-

Improvement of Overall Plant Growth and Vigor: At appropriate low concentrations, synthetic auxins can enhance vegetative growth.

-

Tissue Culture: Synthetic auxins are essential components of plant tissue culture media, where they regulate cell division, callus formation, and organogenesis.[11]

Quantitative Data

The following tables summarize suggested starting concentration ranges for this compound for various applications. These ranges are extrapolated from data for other synthetic auxins like IBA, NAA, and 2,4-D. It is crucial to perform dose-response experiments to determine the optimal concentration for the specific plant species and desired outcome.

Table 1: Suggested Concentration Ranges for Rooting Promotion in Cuttings

| Plant Type | Application Method | Suggested Concentration Range (ppm) |

| Herbaceous Cuttings | Quick Dip (1-5 seconds) | 50 - 500 |

| Semi-hardwood Cuttings | Quick Dip (1-5 seconds) | 250 - 1000 |

| Hardwood Cuttings | Quick Dip (1-5 seconds) | 500 - 2000 |

| All Types | Foliar Spray | 25 - 100 |

Data extrapolated from studies on IBA and NAA.[7][8][12]

Table 2: Suggested Concentration Ranges for Fruit Set and Development

| Crop | Application Timing | Suggested Concentration Range (ppm) |

| Tomato | Pre-bloom to full bloom | 5 - 25 |

| Citrus | Post-physiological fruit drop | 10 - 50 |

| Apple | In combination with gibberellins | 10 - 20 |

Data extrapolated from studies on 2,4-D and other auxins.[9][10][13]

Table 3: Suggested Concentration Ranges for Plant Tissue Culture

| Application | Plant Type | Suggested Concentration Range (mg/L) |

| Callus Induction | Dicotyledonous | 0.1 - 2.0 |

| Monocotyledonous | 1.0 - 5.0 | |

| Root Formation | Various | 0.01 - 1.0 |

General concentration ranges for synthetic auxins in plant tissue culture.[11][14]

Experimental Protocols

The following are detailed protocols for key experiments involving the application of this compound as a plant growth regulator.

Protocol for Promoting Adventitious Rooting of Cuttings

Objective: To determine the optimal concentration of this compound for stimulating root formation in stem cuttings.

Materials:

-

Stock solution of this compound (e.g., 1000 ppm in ethanol or DMSO)

-

Healthy, disease-free plant material for cuttings

-

Sterilized pruning shears or scalpel

-

Rooting medium (e.g., perlite, vermiculite, or a mixture)

-

Trays or pots for planting cuttings

-

Misting system or humidity dome

-

Distilled water

-

Ethanol or DMSO (for stock solution)

-

Beakers and graduated cylinders

-

Protective gloves and eyewear

Procedure:

-

Preparation of Working Solutions:

-

Prepare a series of working solutions of this compound by diluting the stock solution with distilled water to achieve the desired concentrations (e.g., 0, 50, 100, 250, 500 ppm).

-

-

Preparation of Cuttings:

-

Take 4-6 inch stem cuttings from the terminal ends of healthy shoots.

-

Make a clean, angled cut just below a node.

-

Remove the leaves from the lower half of the cutting.

-

For woody cuttings, you may lightly wound the basal end by making shallow vertical cuts.

-

-

Application of this compound:

-

Quick Dip Method: Dip the basal 1-2 cm of each cutting into the respective working solution for 1-5 seconds.

-

Foliar Spray Method: Plant the cuttings in the rooting medium and then apply the working solutions as a fine mist to the foliage until runoff.

-

-

Planting and Incubation:

-

Insert the treated cuttings into the pre-moistened rooting medium.

-

Place the trays or pots under a misting system or cover with a humidity dome to maintain high humidity.

-

Maintain appropriate temperature and light conditions for the specific plant species.

-

-

Data Collection and Analysis:

-

After a predetermined period (e.g., 2-8 weeks, depending on the species), carefully remove the cuttings from the medium.

-

Record the percentage of cuttings that have rooted.

-

Measure the number of primary roots per cutting.

-

Measure the length of the longest root.

-

Calculate the mean and standard error for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Protocol for Enhancing Fruit Set and Development

Objective: To evaluate the effect of this compound on fruit set, retention, and size.

Materials:

-

Stock solution of this compound

-

Flowering plants of the target species grown under uniform conditions

-

Handheld or backpack sprayer

-

Distilled water

-

Wetting agent (optional, to improve spray coverage)

-

Calipers for measuring fruit diameter

-

Tags for labeling treated branches or plants

-

Protective gloves and eyewear

Procedure:

-

Preparation of Spray Solutions:

-

Prepare spray solutions of this compound at various concentrations (e.g., 0, 10, 25, 50 ppm) in distilled water.

-

A non-ionic surfactant may be added to improve adhesion to the plant surface.

-

-

Application:

-

Select healthy, flowering plants for the experiment.

-

Apply the spray solutions to the flowers and surrounding foliage until runoff.

-

The timing of application is critical and should be optimized for the specific crop (e.g., just before, during, or shortly after full bloom).

-

Ensure uniform coverage of the target tissues.

-

-

Data Collection:

-

At regular intervals after application, record the percentage of flowers that have set fruit.

-

Monitor fruit drop and calculate the percentage of fruit retention.

-

At maturity, harvest the fruits and measure their weight, diameter, and other relevant quality parameters (e.g., soluble solids content).

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods to compare the different treatment groups with the control.

-

Safety Precautions

When handling this compound and preparing solutions, it is essential to follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal.

Conclusion

This compound, as a synthetic auxin, holds potential as a valuable tool for plant growth regulation in research and commercial applications. While specific quantitative data for its use as a growth promoter is not extensively documented, the principles governing the activity of other phenoxyalkanoic acids and synthetic auxins provide a strong foundation for its investigation. The protocols and concentration ranges provided in these application notes serve as a starting point for researchers to explore the efficacy of this compound in their specific systems. Careful optimization of concentration and application timing will be critical for achieving desired growth-promoting effects while avoiding the phytotoxicity associated with higher concentrations.

References

- 1. Plant Growth Promoter- 2,4-D - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [hr.plant-growth-regulator.com]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. youtube.com [youtube.com]

- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Frontiers | Auxin Metabolism Is Involved in Fruit Set and Early Fruit Development in the Parthenocarpic Tomato “R35-P” [frontiersin.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Auxins’ role in plant propagation – Botanicare [botanicare.com]

- 8. Rooting hormones improve uniformity among vegetative cuttings - MSU Extension [canr.msu.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. niab.com [niab.com]

- 11. 성장 조절제 – 식물 조직 배양 프로토콜 [sigmaaldrich.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. phytotechlab.com [phytotechlab.com]

Application Notes and Protocols for the Quantification of 2-Phenoxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of 2-Phenoxybutanoic acid. The protocols detailed below are based on established techniques for structurally similar compounds and serve as a robust starting point for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Comparative Quantitative Data

The following table summarizes typical analytical performance characteristics for methods used to quantify compounds structurally related to this compound. These values can serve as a benchmark during the development and validation of a specific method for this compound.

| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Precision (RSD %) | Reference |

| LC-MS/MS | Phenoxyacetic acid (PhAA) in human urine | - | 10 µg/L | - | - | - | [1] |

| LC-MS/MS | Phenoxyacetic acid (PhAA) in human blood | - | 6 µg/L | - | - | - | [1] |

| LC-MS/MS | Phenoxy acid herbicides in water | 0.1 ng/mL | 0.01 - 0.05 µg/L | - | 76.5 - 108.3 | < 13.6 | [2] |

| LC-MS/MS | Phenoxy acid herbicides in kidney tissue | 0.02 mg/kg | - | - | 82 - 93 | 3.2 - 19 | [3] |

| GC-MS | Phenoxy acid herbicides in beverages | 0.42 - 0.50 µg/mL | - | - | - | - | [4] |

| GC-MS | 2,4-Dichlorophenoxyacetic acid in urine/serum | 10 ng/mL (SIM) | 0.20 µg/mL (Full Scan) | - | - | - | [4] |

| HPLC-UV | 2-Phenoxyethanol in lubricant formulation | 0.094 mg/mL | 0.15 mg/mL | 0.15 - 1.05 mg/mL | 99.76 - 100.03 | < 1 | [5] |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase chromatography to separate this compound from other matrix components. The analyte is then detected and quantified by its ultraviolet (UV) absorbance. This approach is robust and suitable for the analysis of formulations and samples with relatively high concentrations of the analyte.

Experimental Protocol

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphoric acid

-

This compound reference standard

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

-

Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

-

-

Sample Preparation (e.g., from a liquid formulation):

-

Accurately dilute a known volume or weight of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis detector.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 270 nm is a probable starting point due to the phenoxy group).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Workflow Diagram

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry. After chromatographic separation, this compound is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), allowing for accurate quantification even in complex biological matrices.[1][3]

Experimental Protocol

-

Reagents and Materials:

-

Acetonitrile and Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

-

SPE cartridges (e.g., anion exchange) or extraction solvents (e.g., ethyl acetate).

-

-

Standard Preparation:

-